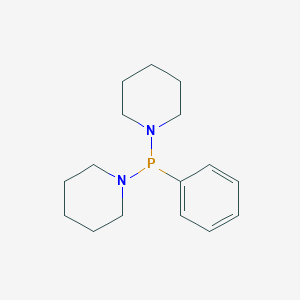
Phenyldipiperidinophosphine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyldipiperidinophosphine (PhDP) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It belongs to the class of phosphine derivatives and is known for its ability to act as a reducing agent, ligand, and catalyst in various chemical reactions. In
作用机制
Phenyldipiperidinophosphine acts as a reducing agent by donating a pair of electrons to the substrate, which results in the formation of a new bond. As a ligand, it forms a complex with the metal catalyst, which facilitates the reaction by increasing the reactivity of the substrate. Additionally, Phenyldipiperidinophosphine can act as a catalyst by participating in the reaction mechanism and lowering the activation energy required for the reaction.
生化和生理效应
There is limited research on the biochemical and physiological effects of Phenyldipiperidinophosphine. However, studies have shown that it is relatively non-toxic and does not exhibit significant cytotoxicity. Additionally, it has been shown to exhibit antioxidant activity, which suggests its potential use in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the main advantages of using Phenyldipiperidinophosphine in lab experiments is its versatility. It can be used as a reducing agent, ligand, and catalyst in various reactions. Additionally, it is relatively easy to synthesize and purify, which makes it a cost-effective option for research. However, one of the limitations of using Phenyldipiperidinophosphine is its air sensitivity, which requires the use of specialized equipment and techniques to handle it safely.
未来方向
There are several future directions for the research on Phenyldipiperidinophosphine. One of the potential applications is its use in the synthesis of pharmaceuticals and agrochemicals. Additionally, it can be used in the preparation of metal nanoparticles for various applications such as catalysis, sensing, and drug delivery. Moreover, the development of new synthetic methods for Phenyldipiperidinophosphine and its derivatives can lead to the discovery of new chemical reactions and materials.
合成方法
Phenyldipiperidinophosphine can be synthesized through the reaction of dipiperidinophosphine with phenylmagnesium bromide, followed by the addition of hydrochloric acid. The resulting product is purified through recrystallization and characterized through various analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
科学研究应用
Phenyldipiperidinophosphine has been extensively studied for its potential applications in organic synthesis, catalysis, and material science. It has been used as a ligand in various metal-catalyzed reactions, such as Suzuki-Miyaura coupling, Heck reaction, and Stille coupling. Additionally, Phenyldipiperidinophosphine has been used as a reducing agent in the synthesis of various organic compounds, such as ketones, aldehydes, and esters. Moreover, it has been used in the preparation of metal nanoparticles and as a stabilizer for colloidal systems.
属性
CAS 编号 |
14287-62-8 |
|---|---|
产品名称 |
Phenyldipiperidinophosphine |
分子式 |
C16H25N2P |
分子量 |
276.36 g/mol |
IUPAC 名称 |
phenyl-di(piperidin-1-yl)phosphane |
InChI |
InChI=1S/C16H25N2P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1,4-5,10-11H,2-3,6-9,12-15H2 |
InChI 键 |
SSLHMYMLXFNXHJ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)P(C2=CC=CC=C2)N3CCCCC3 |
规范 SMILES |
C1CCN(CC1)P(C2=CC=CC=C2)N3CCCCC3 |
其他 CAS 编号 |
14287-62-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



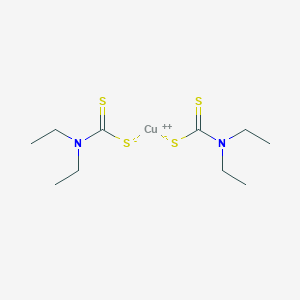
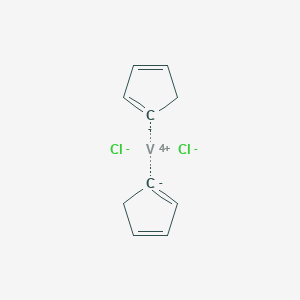
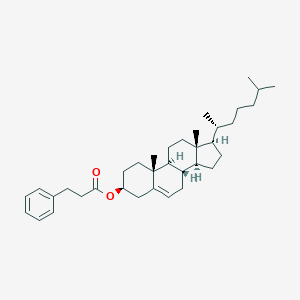
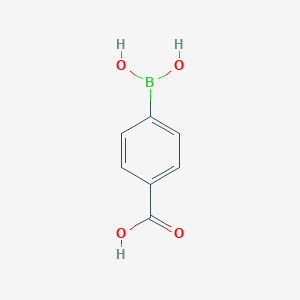
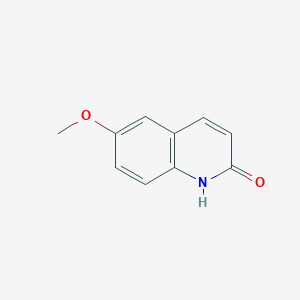
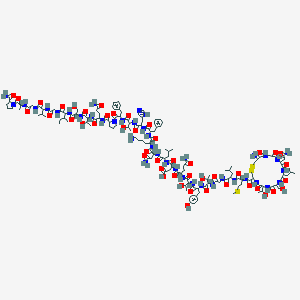
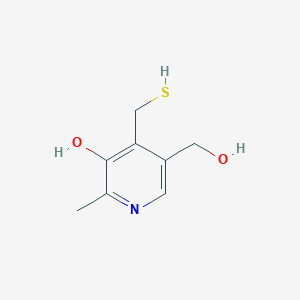
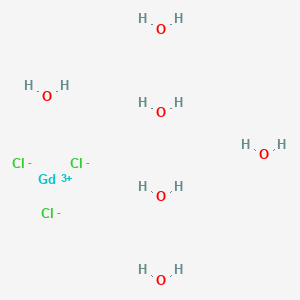
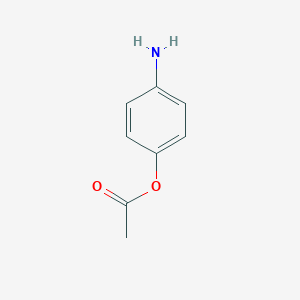
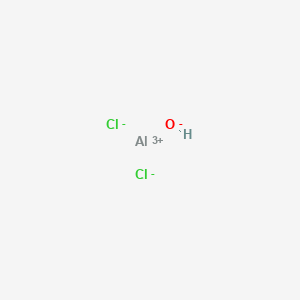
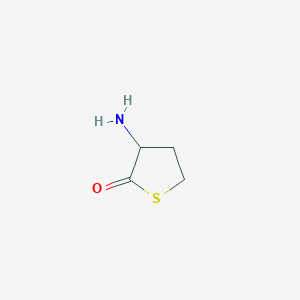
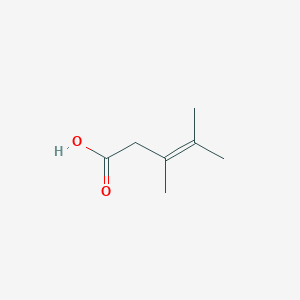
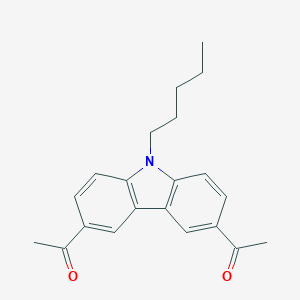
![5-[[4-(diethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium trichlorozincate(1-)](/img/structure/B84009.png)